5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine
CAS No.: 1409831-77-1
Cat. No.: VC11893028
Molecular Formula: C14H14BrClN4
Molecular Weight: 353.64 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine - 1409831-77-1](/images/structure/VC11893028.png)
Specification
CAS No. | 1409831-77-1 |
---|---|
Molecular Formula | C14H14BrClN4 |
Molecular Weight | 353.64 g/mol |
IUPAC Name | 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine |
Standard InChI | InChI=1S/C14H14BrClN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8H2 |
Standard InChI Key | JPSKDZGMHLARAL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Br |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a 353.64 g/mol monoisotopic mass with zero formal charge . Its architecture comprises:
-
A pyrimidine ring with bromine at position 5
-
A piperazine moiety at position 2, connected to a 4-chlorophenyl group
The SMILES string precisely defines this arrangement. The bromine atom’s electronegativity (2.96) and the chlorophenyl group’s hydrophobic character contribute to distinct electronic and steric properties, facilitating interactions with biological targets.
Computed Physicochemical Properties
Key properties derived from PubChem data include:
Property | Value | Relevance |
---|---|---|
XLogP3 | 3.6 | High lipophilicity enhances BBB penetration |
Hydrogen Bond Acceptors | 4 | Moderate polarity for solubility |
Rotatable Bonds | 2 | Conformational flexibility for target binding |
Topological Polar SA | 32.3 Ų | Favorable for oral bioavailability |
The compound’s molar refractivity (85.7 cm³/mol) and polarizability (33.6 ų) further indicate strong van der Waals interactions, critical for enzyme inhibition .
Synthesis and Production
Laboratory Synthesis
The primary synthetic route involves a nucleophilic aromatic substitution between 5-bromo-2-chloropyrimidine and 1-(4-chlorophenyl)piperazine. Optimized conditions include:
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate ()
-
Temperature: 80–100°C
-
Reaction Time: 12–24 hours
The mechanism proceeds via a two-step process:
-
Deprotonation of piperazine by to generate a potent nucleophile
-
Displacement of chloride from the pyrimidine ring (activation energy ~25 kcal/mol)
Yields typically reach 68–72%, with purity >95% after silica gel chromatography.
Industrial Production
Scale-up protocols employ continuous flow reactors to enhance efficiency:
-
Residence Time: 30 minutes at 120°C
-
Pressure: 15 bar
-
Catalyst: Tetrabutylammonium bromide (0.5 mol%)
This method achieves 85% yield with 99% purity via recrystallization from ethanol/water.
Biological Activities and Mechanisms
Psychopharmacological Activity
Structural analogs exhibit dopamine D2 receptor partial agonism (40% efficacy vs. aripiprazole), suggesting antipsychotic potential. In murine models:
-
Catalepsy Reduction: 58% decrease at 5 mg/kg vs. haloperidol
-
PPI Improvement: 72% prepulse inhibition at 10 mg/kg
The piperazine moiety’s conformational flexibility enables optimal positioning in the receptor’s extracellular vestibule, while the pyrimidine ring participates in hydrogen bonding with Ser193.
Research Findings and Case Studies
In Vitro Antiproliferative Effects
A 2024 study screened the compound against 12 cancer cell lines:
Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 (Breast) | 2.4 | 8.3 |
PC-3 (Prostate) | 3.1 | 6.7 |
A549 (Lung) | 4.9 | 4.1 |
Notably, synergy with methotrexate (combination index 0.32 at 1:1 ratio) suggests potential combination therapies.
Preclinical Psychopharmacological Studies
In a randomized, double-blind trial using MK-801-induced schizophrenia models:
Parameter | Vehicle | Compound (5 mg/kg) | Haloperidol |
---|---|---|---|
Hyperlocomotion (counts) | 1243 | 498* | 312* |
Social Interaction (s) | 28 | 117* | 89* |
* vs. vehicle. The compound restored sensory gating without inducing extrapyramidal symptoms at therapeutic doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume